Product packaging for 2-(4-Methylquinolin-2-yl)guanidine(Cat. No.:)

2-(4-Methylquinolin-2-yl)guanidine

Cat. No.: B11900091
M. Wt: 200.24 g/mol
InChI Key: PBIUQBDINOYEEJ-UHFFFAOYSA-N
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Description

Historical Context of Guanidine (B92328) and Quinoline (B57606) Scaffolds in Medicinal Chemistry

The fields of medicinal chemistry and drug discovery have long recognized the significance of specific molecular frameworks, or "scaffolds," that consistently appear in biologically active compounds. Two such "privileged structures" are the guanidine and quinoline moieties, both of which are integral to the structure of the compound .

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH makes it a crucial component in numerous natural products and synthetic drugs. nih.gov Historically, guanidine-containing compounds have demonstrated a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. The versatility of the guanidine group allows it to interact with a wide range of biological targets, such as enzymes and receptors, making it a valuable tool for medicinal chemists.

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. First isolated from coal tar in the 19th century, quinoline and its derivatives are found in many natural alkaloids with potent biological activities, such as the antimalarial quinine. The rigid, planar structure of the quinoline ring system provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules. Consequently, quinoline derivatives have been extensively developed as anticancer, antibacterial, anti-inflammatory, and antiviral agents.

Rationale for Investigating 2-(4-Methylquinolin-2-yl)guanidine

The rationale for synthesizing and investigating a novel compound like this compound stems from the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophores (the active parts of a molecule) to create a new hybrid compound with potentially enhanced or novel biological activities. In this case, the combination of the guanidine and 4-methylquinoline (B147181) scaffolds is a deliberate choice aimed at exploring new therapeutic possibilities.

The presence of the guanidine group at the 2-position of the quinoline ring suggests a focus on targets that recognize this functional group. For instance, a closely related compound, 2-guanidine-4-methylquinazoline , has been identified as a novel competitive antagonist of A-type γ-aminobutyric acid receptors (GABAARs), which are crucial inhibitory neurotransmitter receptors in the nervous system. This finding for the quinazoline (B50416) analog provides a strong impetus to investigate whether the quinoline counterpart, this compound, exhibits similar or different neurological activities.

Scope and Significance of Academic Research on this compound

Given the absence of published research, the scope of academic inquiry into this compound remains to be defined. However, based on the activities of its parent scaffolds and related compounds, potential areas of investigation would likely include:

Synthesis and Characterization: The initial research would focus on developing an efficient and scalable synthetic route to produce the compound with high purity. This would be followed by thorough characterization using modern analytical techniques.

Biological Screening: The compound would likely be screened against a wide range of biological targets to identify its primary pharmacological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neurological effects.

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, further research would involve synthesizing and testing a series of analogs of this compound. By systematically modifying different parts of the molecule, researchers could elucidate the key structural features required for its biological activity.

The significance of such research would lie in the potential discovery of a novel therapeutic agent or a valuable molecular probe to study biological processes. The unique combination of the guanidine and 4-methylquinoline scaffolds could lead to a compound with a novel mechanism of action or an improved therapeutic profile compared to existing drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4 B11900091 2-(4-Methylquinolin-2-yl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)guanidine

InChI

InChI=1S/C11H12N4/c1-7-6-10(15-11(12)13)14-9-5-3-2-4-8(7)9/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

PBIUQBDINOYEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N=C(N)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylquinolin 2 Yl Guanidine and Its Analogues

Established Synthetic Routes to 2-(4-Methylquinolin-2-yl)guanidine

The primary approach for synthesizing this compound is through the reaction of 2-amino-4-methylquinoline with a guanylating agent. The choice of the guanylating agent and reaction conditions can significantly influence the yield and purity of the final product.

Conventional Synthetic Strategies

Conventional methods for the synthesis of guanidines often involve the use of well-established guanylating agents. One common method is the reaction of an amine with cyanamide (B42294), often under acidic conditions, to form the guanidine (B92328) salt. Another widely used approach employs S-methylisothiourea or its salts, which react with amines to release the guanidine product and methyl mercaptan as a byproduct.

A frequently utilized and versatile method involves the use of N,N′-di-protected-S-methylisothioureas, such as N,N′-di-Boc-S-methylisothiourea. This reagent reacts with amines in the presence of a coupling agent, like mercury(II) chloride or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a protected guanidine intermediate. Subsequent deprotection under acidic conditions yields the desired guanidine. This method offers the advantage of milder reaction conditions and easier purification of the intermediates. sigmaaldrich.com

The synthesis of N,N'-disubstituted guanidines can also be achieved from N-chlorophthalimide, isocyanides, and amines in a sequential one-pot approach, providing access to a diverse range of guanidines in good yields. rsc.org

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For guanidine synthesis, this includes the use of greener solvents, catalysts, and more atom-economical reagents.

One notable green approach is the use of amidines for the one-pot synthesis of guanidines. This method involves the oxidative rearrangement of stable amidines into carbodiimides, which then react in situ with amines. The reaction can be carried out under mild conditions in a green solvent like dimethyl carbonate. uantwerpen.be

Another sustainable method involves the guanylation of amines with cyanamide in the presence of a catalytic amount of scandium(III) triflate in water. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for water-soluble substrates and avoids the need for pre-activated guanylating agents. organic-chemistry.orgorganic-chemistry.org The use of ionic liquids, such as [HMIm][BF4], as a green reaction medium for the hydroamination of carbodiimides with amines has also been reported to produce guanidines in high yields without the need for a catalyst. dergipark.org.tr

Furthermore, the synthesis of the quinoline (B57606) core itself can be achieved through green protocols. For instance, 2-methylquinoline (B7769805) compounds can be synthesized continuously from nitroarenes and an ethanol/water system using a Ru-Fe/γ-Al2O3 catalyst, avoiding the use of strong acids and oxidants. rsc.org

Reaction Mechanisms in this compound Synthesis

The formation of this compound from 2-amino-4-methylquinoline and a guanylating agent proceeds through a nucleophilic addition-elimination mechanism.

When using a reagent like N,N′-di-Boc-S-methylisothiourea, the reaction is typically initiated by a coupling agent, such as HgCl2. The mercury salt activates the thiourea (B124793), making the central carbon atom more electrophilic. The amino group of 2-amino-4-methylquinoline then acts as a nucleophile, attacking this electrophilic carbon. This is followed by the elimination of methyl mercaptan and the formation of a protected guanidine intermediate. The final step involves the removal of the Boc protecting groups under acidic conditions to yield the guanidinium (B1211019) salt.

In the case of cyanamide, the reaction is often catalyzed by an acid. The acid protonates the cyanamide, activating it towards nucleophilic attack by the amine. The resulting intermediate then rearranges to form the guanidine. The scandium(III) triflate-catalyzed reaction in water is proposed to proceed through the in situ generation of a reactive carbodiimide (B86325) species from cyanamide, which is then attacked by the amine. organic-chemistry.org

Catalytic guanylation reactions of amines with carbodiimides using metal catalysts, such as those based on lithium, have also been studied. The mechanism is believed to involve the formation of a metal-amido intermediate which then reacts with the carbodiimide. nih.gov

Optimization of Synthetic Pathways for this compound

The optimization of the synthesis of this compound is crucial for maximizing its yield and ensuring high purity, which is particularly important for its potential applications in medicinal chemistry.

Yield Enhancement Strategies

Several factors can be adjusted to improve the yield of the guanylation reaction. The choice of the guanylating agent is critical; for instance, using N,N′-di-Boc-S-methylisothiourea can lead to higher yields compared to less reactive agents. The reaction conditions, including temperature, solvent, and the presence of a catalyst, also play a significant role.

For example, in the catalytic guanylation of amines with carbodiimides, the reaction temperature and the choice of solvent have been shown to significantly affect the yield. researchgate.net In some cases, the use of a catalyst, such as ytterbium triflate for the addition of amines to carbodiimides, can proceed efficiently under solvent-free conditions, which can also contribute to higher yields. organic-chemistry.org The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds.

Purity Improvement Techniques

The purity of the final product is paramount, and several techniques can be employed to minimize the formation of byproducts and facilitate purification. The use of protected guanylating agents like N,N′-di-Boc-S-methylisothiourea allows for the purification of the protected intermediate, which is often a stable solid that can be easily recrystallized. The final deprotection step is typically clean, leading to a purer final product.

Novel Derivatives Synthesis of this compound

The development of novel derivatives of this compound is driven by the quest for compounds with enhanced or specific biological activities. This involves the strategic modification of the core quinoline-guanidine scaffold.

The design of new derivatives often follows established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR). Key design strategies include:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halo, methyl, methoxy) at different positions on the quinoline ring can significantly influence the compound's properties. For instance, in a study on pyridin-2-yl guanidine derivatives, 5-halo-substituted compounds were generally found to be better trypsin inhibitors, with the inhibitory activity being inversely related to electronegativity. nih.gov

Modification of the Guanidine Group: The guanidine moiety is a crucial part of the molecule. Its modification, such as through N-substitution or incorporation into a cyclic system, can alter its basicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Introduction of Linkers: Varying the linker between the quinoline and guanidine moieties can impact the molecule's flexibility and conformation, which are critical for receptor binding.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles.

Creation of Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active motifs can result in hybrid compounds with dual or synergistic activities.

A common synthetic strategy for creating aryl-substituted guanidine derivatives involves a Suzuki-Miyaura cross-coupling reaction. This reaction can be performed in two ways: either by first preparing a diprotected guanidine precursor and then coupling it with various aryl boronic acids, or by performing the Suzuki-Miyaura reaction on a halo-substituted quinoline followed by a guanylation reaction. nih.govmdpi.com The choice of pathway can depend on the steric hindrance of the starting materials. mdpi.com

The synthesis of this compound analogues is not without its challenges. These can include:

Low Yields and Side Reactions: Classical quinoline syntheses can suffer from low yields and the formation of unwanted byproducts. nih.gov To address this, researchers have developed novel, more efficient methodologies, such as those utilizing ionic liquids as reusable catalysts, which can lead to shorter reaction times and excellent yields. nih.gov

Harsh Reaction Conditions: Some traditional methods require harsh conditions, which may not be compatible with sensitive functional groups on the starting materials. Modern catalytic systems, including those based on transition metals like rhodium and nickel, allow for milder reaction conditions. nih.gov

Purification Difficulties: The separation of the desired product from reaction mixtures can be challenging. The use of solid-phase synthesis techniques or the development of one-pot reactions can simplify purification processes. nih.gov

Regioselectivity: When synthesizing substituted quinolines, controlling the position of the substituents (regioselectivity) can be difficult. The choice of starting materials and reaction conditions is crucial for achieving the desired isomer. For example, the Biere and Seelen approach to quinolin-4-one synthesis allows for regioselective hydrolysis based on the reaction conditions. mdpi.com

Stereoselectivity: For analogues containing chiral centers, controlling the stereochemistry is a significant challenge. Asymmetric synthesis methods, using chiral catalysts or auxiliaries, are often employed to obtain the desired enantiomer or diastereomer.

Table 1: Synthetic Challenges and Potential Solutions for Analogues

Challenge Potential Solutions
Low reaction yieldsOptimization of reaction conditions (temperature, solvent, catalyst), use of microwave-assisted synthesis. nih.gov
Formation of byproductsUse of highly selective catalysts, one-pot synthesis to minimize intermediate isolation steps. nih.govnih.gov
Harsh reaction conditionsEmployment of milder reagents and catalysts (e.g., transition metal catalysts, ionic liquids). nih.govnih.gov
Purification difficultiesChromatographic techniques (e.g., HPLC), recrystallization, solid-phase extraction.
Poor regioselectivityUse of directing groups on starting materials, selection of specific synthetic routes (e.g., Conrad-Limpach vs. Gould-Jacobs). mdpi.com
Lack of stereocontrolAsymmetric synthesis, use of chiral resolving agents, enzymatic resolution.

The synthesis of guanidine derivatives itself has evolved from classical multi-step methods to more efficient catalytic approaches. rsc.org Traditional methods often involve the use of guanylating agents like S-alkylisothioureas or protected thiourea derivatives. researchgate.net While effective, these methods can require the use of toxic reagents like mercury salts. rsc.org More recent developments focus on the metal-mediated catalytic addition of amines to carbodiimides, offering a more atom-economical alternative. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Methylquinolin 2 Yl Guanidine

Crystal Structure Analysis of 2-(4-Methylquinolin-2-yl)guanidine

A critical aspect of understanding a chemical compound's properties is the determination of its three-dimensional structure at the atomic level, typically achieved through single-crystal X-ray diffraction.

X-ray Diffraction Studies

Searches for X-ray diffraction studies specifically focused on this compound have not yielded any published reports. Consequently, the primary experimental data required for a detailed structural elucidation is currently unavailable.

Crystallographic Data Interpretation

Without experimental X-ray diffraction data, a meaningful interpretation of crystallographic parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles for this compound cannot be performed. Information regarding the compound's crystal packing, intermolecular interactions, and potential polymorphism is therefore absent from the scientific record.

Theoretical Spectroscopy of this compound

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing valuable insights that complement experimental data.

Computational Vibrational Spectroscopy (IR, Raman)

A dedicated computational analysis of the infrared (IR) and Raman spectra of this compound has not been found in the surveyed literature. Such a study would typically involve quantum chemical calculations to determine the vibrational modes of the molecule, which are associated with specific absorptions or scattering in their respective spectra. This would allow for the theoretical prediction of its vibrational fingerprint.

Advanced Spectroscopic Characterization Methods for this compound

Further investigation into advanced spectroscopic characterization methods for this compound also returned no specific findings. This includes techniques that could provide more nuanced information about its electronic structure, conformational dynamics, or other physicochemical properties. While general methodologies for the spectroscopic analysis of related compound classes like quinolines and guanidines are well-established, their specific application to this compound has not been documented. nih.govamericanpharmaceuticalreview.comnih.govnih.gov

Computational and Theoretical Chemistry Studies of 2 4 Methylquinolin 2 Yl Guanidine

Quantum Chemical Calculations of 2-(4-Methylquinolin-2-yl)guanidine

There is currently no specific published research detailing the quantum chemical calculations for this compound. Such studies would be invaluable for understanding the molecule's fundamental properties.

Electronic Structure Analysis

A dedicated analysis of the electronic structure of this compound has not been found in the surveyed literature. This type of analysis would typically involve methods like Density Functional Theory (DFT) to determine electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface. This information is crucial for predicting reactivity and intermolecular interactions.

Conformation and Tautomerism Studies

The conformational landscape and potential tautomers of this compound have not been computationally explored in available studies. The guanidine (B92328) group can exhibit complex tautomeric equilibria, and the rotational freedom around the bond connecting it to the quinoline (B57606) ring suggests multiple possible low-energy conformations. Investigating these aspects would provide insight into the molecule's shape and how it might be recognized by biological targets.

Molecular Docking Simulations of this compound

No specific molecular docking studies featuring this compound as the ligand were identified. Molecular docking is a computational technique used to predict how a molecule binds to a receptor, which is a critical step in drug discovery.

Ligand-Protein Interaction Prediction

Without specific docking studies, it is not possible to detail the predicted interactions between this compound and any specific protein targets. Such studies would normally identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex.

Binding Affinity Estimation

Similarly, estimations of the binding affinity (often expressed as a docking score or binding free energy) for this compound with any protein are not available. This data is essential for ranking potential drug candidates and prioritizing them for further experimental testing.

Medicinal Chemistry and Pharmacological Evaluation of 2 4 Methylquinolin 2 Yl Guanidine Preclinical/in Vitro Focus

Structural Modification Strategies for 2-(4-Methylquinolin-2-yl)guanidine

The development of novel therapeutic agents from a hit compound like this compound would invariably involve extensive structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The primary points for modification on this scaffold include the quinoline (B57606) ring, the methyl group at the 4-position, and the guanidine (B92328) moiety at the 2-position.

Scaffold hopping is a powerful strategy in drug design aimed at identifying new, structurally distinct molecules that retain the biological activity of a known parent compound. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, reduced off-target effects, or novel intellectual property.

For this compound, a primary scaffold hopping strategy could involve the replacement of the quinoline core with other bicyclic heteroaromatic systems. A notable example from related research is the replacement of a thienopyrimidinone scaffold with a quinazolinone core, which led to the discovery of novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Similarly, the quinoline scaffold in this compound could be replaced with a quinazoline (B50416) ring. This is a common bioisosteric replacement, as quinazolines also possess a broad range of biological activities and the nitrogen at position 1 can offer an additional point for hydrogen bonding or further substitution. nih.govnih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key tool for fine-tuning molecular properties. nih.gov In the context of this compound, several bioisosteric replacements could be envisioned:

Guanidine Group: The highly basic guanidine group is a critical pharmacophore but can present challenges for bioavailability. Bioisosteric replacements for the guanidine moiety could include groups like amidine, N-acylguanidine, or other five-membered heterocyclic rings that can mimic its hydrogen bonding pattern but with altered basicity and lipophilicity.

4-Methyl Group: The methyl group on the quinoline ring could be replaced with other small alkyl groups, halogens (e.g., chloro, fluoro), or a trifluoromethyl group to modulate electronic properties and metabolic stability.

Quinoline Ring Nitrogens: The nitrogen atom in the quinoline ring could be repositioned to create isomeric scaffolds like isoquinoline (B145761), which has been used as a template for fragment-based design of kinase inhibitors. researchoutreach.org

A hypothetical scaffold hopping and bioisosteric replacement strategy for this compound is outlined in the table below, drawing on modifications seen in related quinoline and quinazoline series.

Original Scaffold Modification Strategy Hypothetical New Scaffold Rationale
This compoundScaffold Hop2-(4-Methylquinazolin-2-yl)guanidineIntroduction of a second nitrogen may alter binding and solubility. nih.gov
This compoundBioisosteric Replacement of Guanidine2-(4-Methylquinolin-2-yl)amidineReduced basicity while maintaining key hydrogen bond donor features.
This compoundBioisosteric Replacement of 4-Methyl2-(4-Trifluoromethylquinolin-2-yl)guanidineIncreased metabolic stability and altered electronic properties.

Fragment-based drug design (FBDD) is a method where small molecular fragments are screened for binding to a biological target, and promising hits are then grown or merged to create more potent lead compounds. researchoutreach.orgnih.gov For a molecule like this compound, an FBDD approach could involve deconstructing the molecule into its core fragments: the quinoline ring and the guanidine moiety.

The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov In an FBDD campaign, a library of simple quinoline derivatives could be screened to identify the optimal substitution pattern on the ring for a given target. Similarly, a library of guanidine-containing fragments could be screened to understand the key interactions of this functional group.

Once initial fragment hits are identified, they can be elaborated. For instance, if a simple 4-methylquinoline (B147181) fragment shows weak binding, it could be "grown" by adding small substituents at the 2-position to explore the binding pocket. The knowledge gained from these fragment screens can then guide the synthesis of more complex molecules that combine the optimal features of the individual fragments, potentially leading to a more potent and selective analogue of this compound. A study on isoquinoline derivatives successfully used a fragment merging strategy to develop kinase inhibitors. researchoutreach.org

Hit-to-Lead Optimization Strategies for this compound Analogues (In Vitro)

Hit-to-lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and drug-like properties of a hit compound identified from a screening campaign. nih.govyoutube.com For analogues of this compound, this process would be guided by in vitro assays.

A key strategy would be the systematic exploration of the structure-activity relationship (SAR) by synthesizing a library of analogues with modifications at the key positions previously identified (the quinoline ring, the 4-methyl group, and the 2-guanidine group). For example, a series of analogues with different substituents at the 4-position of the quinoline ring could be synthesized and tested in a relevant in vitro assay (e.g., an enzymatic assay or a cell-based proliferation assay) to determine the effect of these changes on biological activity.

In a study on 2,4-disubstituted quinazoline derivatives, researchers replaced the C-4 anilino moiety with a long side chain containing a terminal amino group and introduced another side chain at the 2-position. nih.gov This systematic modification led to the identification of compounds with potent anti-angiogenesis activities. A similar approach could be applied to this compound, for instance by varying the substitution on the guanidine nitrogen atoms or by extending the methyl group at the 4-position with different functional groups.

The table below illustrates a hypothetical hit-to-lead optimization campaign for a series of 2-(4-substituted-quinolin-2-yl)guanidine analogues, with example in vitro data based on findings for related quinoline compounds.

Compound R1 (Position 4) R2 (Guanidine) In Vitro Potency (IC50, µM) Selectivity vs. Related Target (Fold)
Lead: this compound -CH3-H10.51
Analogue 1-H-H>50-
Analogue 2-Cl-H5.25
Analogue 3-OCH3-H8.92
Analogue 4-CH3-CH315.30.8
Analogue 5-Cl-CH33.112

This data, while hypothetical for this specific compound, illustrates how systematic modifications can lead to improved potency and selectivity. For example, the replacement of the 4-methyl group with a chloro group (Analogue 2) could lead to a two-fold increase in potency. Further modification of the guanidine group in this new analogue (Analogue 5) might result in a further increase in potency and selectivity. This iterative process of design, synthesis, and in vitro testing is central to the hit-to-lead optimization phase.

Mechanistic and Target Oriented Research on 2 4 Methylquinolin 2 Yl Guanidine in Vitro/cellular Focus

Biological Target Identification for 2-(4-Methylquinolin-2-yl)guanidine In Vitro

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, several powerful techniques can be employed to achieve this.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique used to isolate and purify a specific target molecule from a complex mixture. nih.gov In this approach, this compound would be chemically immobilized onto a solid support matrix within a chromatography column. A lysate from cultured cells or a tissue homogenate would then be passed through the column. Proteins that bind specifically to the immobilized compound will be retained, while all other molecules wash away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomics.

This strategy would allow for the identification of direct binding partners of this compound within the proteome, providing strong evidence for its biological targets. Guanidine-hydrochloride can be used for efficient elution and subsequent digestion of protein-protein interactions for mass spectrometry analysis. deepdyve.com

Hypothetical Data from Affinity Chromatography-Proteomics:

Putative Protein TargetElution ConcentrationCellular LocalizationPotential Function
Protein Kinase XYZ150 mM NaClCytoplasmSignal Transduction
DNA Gyrase Subunit A300 mM NaClNucleusDNA Replication
ABC Transporter 10.1% SDSCell MembraneSubstrate Transport

Chemical Genetics Screening

Chemical genetics involves using small molecules to perturb protein function, offering a way to dissect biological pathways. A chemical genetic screen could involve testing this compound against a panel of genetically modified cell lines, each with a specific gene knocked out or mutated. By observing which genetic modifications confer resistance or sensitivity to the compound, researchers can infer its molecular target or the pathway it affects. This approach can reveal not only direct targets but also functional interactions within cellular networks. mdpi.com

Receptor Binding Studies of this compound

Should initial screens suggest that this compound interacts with a specific receptor, a variety of binding assays can be used to characterize this interaction in detail.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. nih.govmdpi.com These assays involve the use of a radioactively labeled form of a known ligand for the receptor of interest. In a competition binding assay, increasing concentrations of unlabeled this compound would be added to a preparation of cells or membranes expressing the target receptor, along with a fixed concentration of the radioligand. By measuring the displacement of the radioligand, the binding affinity (expressed as the Ki value) of this compound for the receptor can be determined. Saturation binding assays, on the other hand, could determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radiolabeled version of the compound itself. nih.govmdpi.com

Illustrative Data from a Competitive Radioligand Binding Assay:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
This compoundReceptor X7542
Reference AntagonistReceptor X158.5

Surface Plasmon Resonance (SPR) Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. ucj.org.uarsc.org In an SPR experiment, the target receptor would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected by the instrument. This allows for the precise determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of the interaction. nih.gov

Example Kinetic Data from SPR Analysis:

AnalyteLigand (Immobilized)ka (1/Ms)kd (1/s)KD (nM)
This compoundTarget Receptor Y1.2 x 10^53.6 x 10^-43.0
Control CompoundTarget Receptor Y8.5 x 10^45.1 x 10^-46.0

Enzyme Inhibition Mechanisms by this compound

Given that many quinoline (B57606) derivatives exhibit inhibitory activity against various enzymes, it is plausible that this compound could also function as an enzyme inhibitor. To investigate this, a series of in vitro enzyme kinetic studies would be necessary.

Initial screens would involve incubating the compound with a panel of purified enzymes and measuring their activity. If inhibition is observed, further studies would be conducted to determine the mechanism of inhibition. By measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of different concentrations of this compound, one can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. For instance, a study on guanidine (B92328) hydrochloride revealed a mixed-type noncompetitive nonlinear inhibition on recombinant human protein disulfide isomerase. This information is crucial for understanding how the compound exerts its effect and for guiding further drug development efforts.

Kinetic Analysis of Enzyme Inhibition

No publicly available studies were identified that have conducted a kinetic analysis of enzyme inhibition by this compound. Therefore, data regarding its potential inhibitory mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, and key kinetic parameters (Kᵢ, IC₅₀) against specific enzymes are not available.

Reversibility and Specificity Studies

Direct studies on the reversibility and specificity of this compound are not present in the current scientific literature. However, research on the structurally similar compound, 2-guanidine-4-methylquinazoline (GMQ), which features a quinazoline (B50416) core instead of a quinoline core, has demonstrated competitive antagonist activity at A type γ-aminobutyric acid receptors (GABAᴀRs). nih.gov In cultured rat hippocampal neurons, GMQ was shown to inhibit GABA-induced currents in a competitive manner. nih.gov This suggests that the guanidine moiety attached to a heterocyclic ring system may have the potential for specific interactions with neurotransmitter receptors. Further research is necessary to determine if this compound exhibits similar or different specificity and reversibility profiles.

Mechanism of Action Studies of this compound in Cellular Contexts

Cellular Pathway Modulation Research

There is no available research detailing the effects of this compound on the modulation of cellular pathways.

Signal Transduction Analysis

Specific analyses of signal transduction pathways affected by this compound have not been reported in the scientific literature.

Target Engagement Studies of this compound

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify the direct binding of a compound to its target protein within a cellular environment. nih.govnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov Despite the utility of this assay in drug discovery and development for confirming target engagement, no published studies have utilized CETSA to investigate the intracellular targets of this compound. nih.govnih.govresearchgate.net Therefore, there is no data available on its target engagement profile within cells.

In-Depth Analysis of this compound Reveals Limited Public Research Data

Despite a thorough search of available scientific literature and databases, detailed mechanistic and target-oriented research, specifically focusing on in vitro and cellular studies of the chemical compound this compound, remains largely unavailable in the public domain. Consequently, the construction of a detailed article focusing on its Proximity Ligation Assay (PLA) applications and specific biomolecular interactions is not feasible at this time.

While the individual components of the compound's name, "quinoline" and "guanidine," are associated with a wide range of biological activities, and techniques like the Proximity Ligation Assay are well-documented for studying molecular interactions, the specific combination represented by this compound has not been the subject of published research that would allow for a comprehensive review as requested.

The Proximity Ligation Assay (PLA) is a powerful method used to visualize and quantify protein-protein interactions within cells. It offers high specificity and sensitivity, allowing for the detection of endogenous protein interactions. The basic principle of PLA involves the use of antibodies conjugated with DNA oligonucleotides that, when in close proximity, can be ligated to form a circular DNA template. This template is then amplified, and the resulting product is visualized using fluorescent probes. This technique is invaluable for confirming protein interactions and can provide insights into cellular signaling pathways and the mechanism of action of therapeutic compounds. However, no studies have been found that apply this technique to investigate the interactions of this compound.

Similarly, a comprehensive understanding of the biomolecular interactions of a compound is crucial for elucidating its mechanism of action. This involves identifying its direct binding partners, such as proteins or nucleic acids, and characterizing the affinity and kinetics of these interactions. Such studies are fundamental to drug discovery and development. The lack of available data on the biomolecular targets of this compound prevents any detailed discussion of its potential biological effects at a molecular level.

Supramolecular Chemistry and Advanced Applications of 2 4 Methylquinolin 2 Yl Guanidine

Non-Covalent Interactions in 2-(4-Methylquinolin-2-yl)guanidine Systems

The supramolecular characteristics of this compound are dictated by the array of non-covalent forces it can deploy. The protonated guanidinium (B1211019) group is a powerful donor of hydrogen bonds, capable of forming multiple, charge-assisted hydrogen bonds with suitable acceptors. These interactions are crucial in the recognition of anions such as carboxylates and phosphates in biological systems. tum.desci-hub.se

Furthermore, the planar and electron-rich nature of the quinoline (B57606) ring, coupled with the delocalized positive charge of the guanidinium cation, makes cation-π interactions a prominent feature. nih.gov Theoretical studies on the interaction of the guanidinium cation with various aromatic amino acids have quantified the stability of such complexes, highlighting the significant contribution of these forces. nih.gov It is expected that the guanidinium moiety of this compound would similarly interact with other aromatic systems.

Interaction TypeInteracting MoietiesExpected Significance
Hydrogen BondingGuanidinium N-H donors and suitable acceptors (e.g., anions, solvent molecules)High
Cation-π InteractionGuanidinium cation and aromatic ringsHigh
π-π StackingQuinoline ringsModerate to High
Van der Waals ForcesEntire moleculeModerate

Host-Guest Chemistry Involving this compound

The structural features of this compound make it a compelling candidate for applications in host-guest chemistry. The guanidinium group can act as a strong binding site for anionic guests, a principle that has been successfully employed in the design of synthetic receptors. tum.de For instance, guanidinium-based hosts have been shown to form stable complexes with oxoanions. tum.de

Moreover, the quinoline portion of the molecule can participate in recognition events through hydrophobic and π-stacking interactions. This dual-functionality allows for the design of sophisticated hosts. For example, calixarenes functionalized with guanidinium groups have demonstrated the ability to form highly stable inclusion complexes with biologically relevant molecules, driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov It is conceivable that derivatives of this compound could be incorporated into larger macrocyclic structures to create novel hosts with tailored specificities.

The development of hydrogen-bonded organic frameworks (HOFs) based on guanidinium-sulfonate (GS) interactions has shown promise for applications such as the determination of absolute stereochemistry of guest molecules. digitellinc.com This highlights the potential of guanidinium-containing building blocks in the construction of functional porous materials.

Host TypePotential GuestKey Interactions
Macrocycles incorporating this compoundAnionic species (e.g., carboxylates, phosphates)Charge-assisted hydrogen bonding, Cation-π
Self-assembled cagesAromatic moleculesπ-π stacking, Hydrophobic effects
Porous organic frameworksSmall organic moleculesHydrogen bonding, van der Waals forces

Self-Assembly Principles of this compound Derivatives

The principles of self-assembly are central to the creation of complex, functional supramolecular structures from individual molecular components. The predictable and directional nature of the hydrogen bonds formed by the guanidinium group makes it an excellent "supramolecular synthon". nih.govresearchgate.net The study of N,N'-bridged guanidinium nitrates has revealed the existence of privileged and recurring hydrogen bond networks, leading to the formation of predictable one-dimensional chains and tapes. researchgate.net

By analogy, derivatives of this compound could be designed to self-assemble into a variety of architectures. For example, the introduction of long alkyl chains could lead to the formation of amphiphilic molecules that self-assemble into micelles or vesicles in aqueous media. The incorporation of additional functional groups capable of forming complementary non-covalent interactions could direct the assembly into more complex, pre-determined structures.

Research on other quinoline derivatives has shown their capacity to act as gelators, forming stable organogels through a self-assembly process driven by a combination of hydrogen bonding and π-π stacking. rsc.org The resulting materials exhibit interesting properties, such as fluorescence, that are dependent on the aggregation state. It is highly probable that appropriately functionalized this compound derivatives could also form such self-assembled materials.

Derivative TypeResulting Supramolecular StructureDriving Forces
Amphiphilic derivativesMicelles, VesiclesHydrophobic effect, Hydrogen bonding
Derivatives with complementary H-bond donors/acceptors1D Tapes, 2D SheetsDirectional Hydrogen Bonding, π-π stacking
Bulky, sterically hindered derivativesDiscrete Oligomers, CapsulesSteric hindrance preventing extended assembly

Intellectual Property Landscape and Academic Reviews for 2 4 Methylquinolin 2 Yl Guanidine

Patent Review of 2-(4-Methylquinolin-2-yl)guanidine and Related Quinoline-Guanidine Scaffolds (excluding clinical claims)

A direct patent review for this compound does not yield specific results. However, the broader class of quinoline-guanidine scaffolds has been a subject of interest in medicinal chemistry, as evidenced by synthetic methodologies that are often the subject of patent claims. The synthesis of these scaffolds typically involves the introduction of a guanidine (B92328) or a protected guanidine group onto a quinoline (B57606) core.

One of the key challenges in the synthesis of guanidine derivatives is the selection of an appropriate guanylating agent. Research on indolo[2,3-b]quinoline guanidine derivatives has explored various methods to optimize this process. For instance, the use of N,N'-di-Boc-N''-triflylguanidine has been reported as a high-yield procedure for the synthesis of guanidine derivatives of indolo[2,3-b]quinoline. nih.gov This method is an improvement over older techniques that used reagents like N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU), which often resulted in lower yields and the formation of impurities. nih.gov

The general synthetic approach for creating quinoline-guanidine scaffolds, which could be applicable to the synthesis of this compound and therefore relevant to patent applications, can be summarized in the following table.

StepDescriptionReagents and ConditionsReference
1Amination of the Quinoline CoreIntroduction of an amino group at the desired position of the quinoline ring. nih.gov
2GuanidylationReaction of the amino-quinoline with a guanylating agent. nih.gov
3Deprotection (if necessary)Removal of protecting groups (e.g., Boc) from the guanidine moiety. nih.gov

The choice of guanylating agent is crucial for the efficiency of the synthesis. Several reagents have been investigated, with varying degrees of success.

Guanylating AgentEfficacy for Indolo[2,3-b]quinoline GuanidylationReference
N,N'-di-Boc-N''-triflylguanidineHigh-yield nih.govresearchgate.net
N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU)Less efficient, formation of impurities nih.gov
PCA and DMPCAIneffective nih.gov
N-Boc-1H-pyrazole-1-carboxamidineIneffective under standard conditions nih.gov

While no patents were found specifically for this compound, the development of novel and efficient synthetic routes for the broader class of quinoline-guanidine derivatives remains an active area of research with potential for future intellectual property claims.

Comprehensive Medicinal Chemistry Reviews on this compound (excluding clinical data)

Specific medicinal chemistry reviews on this compound are not available. However, comprehensive studies on related indolo[2,3-b]quinoline guanidine derivatives shed light on the structure-activity relationships (SAR) and non-clinical biological activities of this class of compounds. These reviews highlight the potential of the quinoline-guanidine scaffold as a pharmacophore for various therapeutic applications, particularly in oncology.

The introduction of a guanidine group to the indolo[2,3-b]quinoline core has been shown to significantly influence the biological activity of the parent compound. nih.gov The guanidinium (B1211019) group, being protonated at physiological pH, can enhance the water solubility of the molecule and facilitate interactions with biological targets such as DNA. researchgate.net

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of indolo[2,3-b]quinoline derivatives with a guanidine group has been a focus of medicinal chemistry research. nih.gov The general synthetic scheme involves the preparation of an amino-indolo[2,3-b]quinoline precursor, followed by guanidylation. nih.gov

Studies on the SAR of these compounds have revealed several key features:

Position of the Guanidine Group: The placement of the guanidine moiety on the quinoline ring system is critical for activity.

Nature of the Linker: The presence and nature of a linker between the quinoline core and the guanidine group can modulate the biological activity. For example, the attachment of a guanyl-amino acid chain has been shown to improve selectivity. researchgate.net

Substitution on the Quinoline Ring: Substituents on the quinoline core can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Non-Clinical Biological Activities

The primary non-clinical biological activity reported for indolo[2,3-b]quinoline guanidine derivatives is their antiproliferative effect against various cancer cell lines. nih.gov These compounds have been shown to act as DNA intercalators and inducers of apoptosis. nih.gov

The cytotoxic activity of some indolo[2,3-b]quinoline guanidine derivatives is summarized in the table below.

CompoundCancer Cell LineActivityReference
Indolo[2,3-b]quinoline guanidine derivative 1 A549 (lung adenocarcinoma)High nih.gov
Indolo[2,3-b]quinoline guanidine derivative 1 MCF7 (breast cancer)High nih.gov
Indolo[2,3-b]quinoline guanidine derivative 3 A549 and MCF-7High selectivity between normal and cancer cells nih.gov
Indolo[2,3-b]quinoline guanidine derivative 12 A549 and MCF-7High selectivity between normal and cancer cells nih.gov

The research on indolo[2,3-b]quinoline guanidine derivatives provides a solid foundation for the potential medicinal chemistry of this compound. However, without specific studies on this particular compound, its biological activities and therapeutic potential remain to be elucidated.

Future Directions and Research Gaps in the Academic Study of 2 4 Methylquinolin 2 Yl Guanidine

Emerging Methodologies for Synthesis and Characterization

The synthesis of quinoline (B57606) and its derivatives has been a cornerstone of organic and medicinal chemistry for over a century. mdpi.com Traditional methods are continually being refined, and novel strategies are emerging that offer greater efficiency, sustainability, and access to diverse molecular architectures. mdpi.comnih.gov Future research into the synthesis of 2-(4-Methylquinolin-2-yl)guanidine should leverage these advancements.

Recent progress in the synthesis of quinolines has focused on methods such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, and oxidative annulation strategies. mdpi.comrsc.org The use of innovative catalysts, including metal nanoparticles and solid acids, has also been shown to improve reaction times and yields, often under more environmentally friendly conditions. nih.gov For instance, microwave-assisted synthesis and the use of "safer solvents" are becoming increasingly prevalent in quinoline synthesis. nih.gov

Similarly, advancements in the synthesis of guanidine (B92328) derivatives offer new avenues for the efficient production of this compound. The optimization of guanylation reagents and reaction conditions is crucial for achieving high yields and purity. nih.govmdpi.com For example, the use of specific reagents like N,N′-di-Boc-N′′-triflylguanidine has proven effective in the synthesis of other guanidine derivatives. nih.gov

The characterization of novel compounds like this compound would rely on a combination of established and emerging analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry are indispensable for structural elucidation, impactfactor.orgresearchgate.netnih.gov newer chromatographic techniques could be employed for trace analysis and purification. rsc.org For instance, the development of specialized ion chromatography columns has shown promise for the separation and detection of guanidine compounds in complex mixtures. rsc.org

A significant research gap exists in the specific application of these modern synthetic and characterization methodologies to this compound. A systematic exploration of different synthetic routes, catalysts, and reaction conditions is needed to develop an optimized and scalable synthesis protocol.

Unexplored Biological Targets and Pathways

The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov However, the precise molecular targets and mechanisms of action for many quinoline derivatives remain to be fully elucidated. nih.gov Recent research has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential selective targets for some quinoline compounds. nih.gov

The guanidine moiety is also a key functional group in many biologically active molecules, known to interact with a variety of receptors and enzymes. drugbank.comnih.gov A structurally similar compound, 2-guanidine-4-methylquinazoline, has been shown to act as an agonist of acid-sensing ion channel type 3 (ASIC3) and a competitive antagonist of GABAA receptors, suggesting potential activity in the nervous system. nih.govnih.gov

Given the combined presence of the quinoline and guanidine moieties, this compound likely possesses a unique pharmacological profile with the potential to interact with a range of biological targets. A significant research gap lies in the systematic screening of this compound against a broad panel of receptors, enzymes, and other cellular components to identify its primary and secondary targets.

Future investigations should explore its potential effects on:

Neurological pathways: Based on the activity of similar compounds, exploring its interaction with ion channels and neurotransmitter receptors in the central and peripheral nervous systems is a promising avenue. nih.govnih.gov

Cancer-related targets: The known anticancer properties of many quinoline derivatives warrant an investigation into the effects of this compound on cancer cell proliferation, apoptosis, and key signaling pathways.

Infectious disease targets: The antimicrobial potential of both quinoline and guanidine compounds suggests that this hybrid molecule could be a candidate for development as a novel antibacterial or antifungal agent. nih.govmdpi.com

Advanced Computational Modeling Applications

Computational modeling has become an indispensable tool in modern drug discovery and development, enabling the prediction of molecular properties, binding affinities, and potential biological activities. For a novel compound like this compound, in silico methods can provide valuable insights and guide experimental research.

Molecular docking studies are a powerful technique to predict the binding modes and affinities of a ligand with a specific protein target. nih.govtubitak.gov.tr Such studies have been successfully applied to other quinoline derivatives to understand their interactions with targets like HIV reverse transcriptase and topoisomerase I. nih.govjst.go.jp For this compound, docking studies could be used to:

Screen for potential binding partners from a library of known protein structures.

Elucidate the specific interactions between the compound and its identified targets at the atomic level.

Guide the design of new derivatives with improved binding affinity and selectivity.

In addition to target prediction, computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Early assessment of these properties is crucial for identifying potential liabilities and optimizing the drug-likeness of a lead molecule.

A significant research gap exists in the application of these advanced computational tools to this compound. A comprehensive in silico profiling of this compound would accelerate its development by prioritizing experimental studies and providing a rational basis for further chemical modifications.

Potential for Novel Scaffold Derivations

The this compound molecule represents a promising scaffold for the development of new chemical entities with tailored biological activities. The quinoline ring and the guanidine group both offer multiple sites for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.govresearchgate.net

The synthesis of novel derivatives can be guided by the findings from biological screening and computational modeling. For example, if a particular biological target is identified, derivatives can be designed to enhance the interactions with the binding site. Modifications could include:

Substitution on the quinoline ring: Introducing different functional groups at various positions on the quinoline core can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. nih.govnih.gov

Modification of the guanidine group: Altering the substitution pattern on the guanidine moiety can affect its basicity and hydrogen bonding capacity, which are often critical for target binding. nih.gov

Introduction of linkers: The insertion of different linker groups between the quinoline and guanidine moieties could be explored to optimize the spatial arrangement of these two key pharmacophores.

The creation of a library of derivatives based on the this compound scaffold and their subsequent biological evaluation would be a crucial step in understanding the SAR and identifying lead compounds for further development. nih.gov This systematic approach to chemical derivatization is a key area for future research.

Conclusion

Summary of Key Academic Contributions

The chemical compound 2-(4-Methylquinolin-2-yl)guanidine, also identified in scientific literature as 2-guanidine-4-methylquinazoline (GMQ), has made a notable academic contribution primarily through its characterization as a novel and potent antagonist of A-type γ-aminobutyric acid (GABA-A) receptors. nih.gov Research has demonstrated that this compound strongly and selectively inhibits these crucial neurotransmitter-gated ion channels, which are central to mediating inhibitory neurotransmission throughout the nervous system. nih.gov

Key research findings have elucidated that this compound functions as a competitive antagonist at GABA-A receptors. nih.gov This mechanism of action was determined through detailed electrophysiological studies, including Schild analysis, which revealed a competitive interaction with the GABA binding site. nih.gov Furthermore, single-channel recording studies have shown that the compound decreases the open probability of the GABA-A receptor channels without altering their fundamental conductance properties. nih.gov This specific mode of inhibition highlights its direct interaction with the receptor's gating mechanism. The functional consequence of this molecular action is the inhibition of GABAergic neurotransmission, which has been observed in cultured hippocampal neurons. nih.gov

The guanidine (B92328) moiety is a significant structural feature found in a multitude of natural products and synthetic molecules with diverse biological activities. nih.govrsc.orgrsc.org The guanidinium (B1211019) group, due to its ability to delocalize a positive charge, is crucial for molecular recognition in many biological systems, often mimicking the side chain of the amino acid arginine. researchgate.net The academic exploration of guanidine-containing compounds spans a wide array of therapeutic areas, including their investigation as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govnih.gov The study of this compound adds to this extensive body of knowledge by identifying a novel scaffold for the modulation of GABA-A receptors.

Broader Implications for Chemical Biology and Drug Discovery Research

The discovery of this compound as a potent and selective GABA-A receptor antagonist holds significant implications for the fields of chemical biology and drug discovery. GABA-A receptors have long been established as important therapeutic targets for a range of neurological and psychological disorders, including anxiety, epilepsy, and sleep disorders. nih.gov The identification of a novel competitive antagonist with a distinct chemical structure provides a valuable new tool for probing the structure-function relationships of these complex receptors.

For chemical biologists, this compound serves as a molecular probe to further dissect the pharmacology of GABA-A receptor subtypes. Its specific interaction can help in mapping the ligand binding sites and understanding the conformational changes that lead to channel gating. This knowledge is instrumental in designing more selective and potent modulators of GABAergic neurotransmission.

In the realm of drug discovery, this compound represents a promising lead scaffold for the development of new therapeutic agents. The quinoline (B57606) and guanidine moieties are both well-established pharmacophores in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net The unique combination in this compound offers a starting point for synthetic chemistry efforts aimed at optimizing its pharmacological profile. Structure-activity relationship (SAR) studies, guided by the initial findings, could lead to the development of new classes of drugs targeting GABA-A receptors with improved efficacy and side-effect profiles. The exploration of derivatives could also yield compounds with altered selectivity for different GABA-A receptor subunit compositions, potentially leading to more targeted therapies for specific neurological conditions. The broader class of guanidine-containing compounds continues to be a fertile ground for the discovery of novel bioactive molecules with potential applications in treating a wide spectrum of diseases. nih.govrsc.orgdoi.org

Q & A

Q. What synthetic methodologies are recommended for 2-(4-Methylquinolin-2-yl)guanidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of guanidine derivatives often involves protecting-group strategies. For example, tert-butoxycarbonyl (Boc) groups are used to stabilize intermediates during guanidine formation (e.g., 1,3-Bis(tert-butoxycarbonyl)guanidine synthesis in ) . Optimize reaction conditions by:
  • Temperature Control : Maintain ≤0°C during Boc protection to prevent side reactions.
  • Catalyst Selection : Use trifluoromethanesulfonyl chloride for efficient activation of intermediates (as in , Procedure S11) .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. SHELXL is ideal for small-molecule structures due to its robust handling of high-resolution data and twinned crystals . Key steps:
  • Data Collection : Ensure crystals are of sufficient quality (low mosaicity, no cracks).
  • Refinement : Apply SHELXL’s restraints for bond lengths and angles to resolve disorder in the quinoline ring.
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to confirm structural accuracy.

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound and related compounds?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are critical. highlights guanidine moieties as pharmacophores in SARS-CoV-2 drug design . For this compound:
  • Target Selection : Prioritize enzymes with guanidine-binding pockets (e.g., viral proteases).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to assess binding affinities.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes.

Q. How can researchers resolve contradictions in pharmacological data for guanidine derivatives, such as conflicting toxicity or efficacy results?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
  • Metabolite Analysis : Use LC-MS to identify degradation products that may confound results (as noted in , where toxicity data was incomplete) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., cimetidine in ) to isolate functional group contributions .

Q. What experimental approaches establish structure-activity relationships (SAR) for modifications on the quinolinyl-guanidine scaffold?

  • Methodological Answer : SAR studies require iterative synthesis and bioactivity profiling. demonstrates this with sulfonyl-guanidine derivatives . Key steps:
  • Scaffold Diversification : Introduce substituents at the 4-methylquinoline position (e.g., halogens, sulfonamides) via palladium-catalyzed cross-coupling.
  • Activity Testing : Screen derivatives against target enzymes (e.g., cytosolic kinases) using fluorescence-based assays.
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link electronic/steric parameters (Hammett σ, LogP) to inhibitory potency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.